Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13714562
InChI: InChI=1S/C8H13F2NO2.ClH/c1-13-7(12)4-6-2-3-11-5-8(6,9)10;/h6,11H,2-5H2,1H3;1H
SMILES: COC(=O)CC1CCNCC1(F)F.Cl
Molecular Formula: C8H14ClF2NO2
Molecular Weight: 229.65 g/mol

Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride

CAS No.:

Cat. No.: VC13714562

Molecular Formula: C8H14ClF2NO2

Molecular Weight: 229.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride -

Specification

Molecular Formula C8H14ClF2NO2
Molecular Weight 229.65 g/mol
IUPAC Name methyl 2-(3,3-difluoropiperidin-4-yl)acetate;hydrochloride
Standard InChI InChI=1S/C8H13F2NO2.ClH/c1-13-7(12)4-6-2-3-11-5-8(6,9)10;/h6,11H,2-5H2,1H3;1H
Standard InChI Key KFUDEQLHQHPZCA-UHFFFAOYSA-N
SMILES COC(=O)CC1CCNCC1(F)F.Cl
Canonical SMILES COC(=O)CC1CCNCC1(F)F.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₈H₁₃F₂NO₂·HCl, with a molar mass of 229.65 g/mol. Its SMILES notation (COC(=O)CC1CCNCC1(F)F.Cl) and InChI key (IOKKUKWKMCLWRM-UHFFFAOYSA-N) provide unambiguous structural representation . The piperidine ring’s 3,3-difluoro substitution introduces steric and electronic effects that influence conformational dynamics, as evidenced by computed collision cross-sections (CCS) for various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]+194.09871144.2
[M+Na]+216.08065151.9
[M-H]-192.08415141.1

Table 1: Collision cross-section data for major adducts .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via nucleophilic substitution or catalytic fluorination of piperidine precursors. A common pathway involves:

  • Acylation: Reacting 3,3-difluoropiperidin-4-ylmethanol with methyl chloroacetate.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Optimization Challenges

Fluorination efficiency and regioselectivity remain critical bottlenecks. Industrial-scale production employs flow chemistry to mitigate exothermic risks associated with fluorine gas. Purity levels exceeding 95% are achievable via recrystallization from ethanol-water mixtures .

Physicochemical Properties

Stability and Solubility

The hydrochloride salt enhances aqueous solubility (estimated logP = 1.2) compared to the free base. Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage .

Spectroscopic Profiles

  • IR: Strong absorptions at 1745 cm⁻¹ (ester C=O) and 1120 cm⁻¹ (C-F).

  • NMR: δ 4.2–4.4 ppm (piperidine H-4), δ 3.7 ppm (methoxy group).

Applications in Pharmaceutical Research

Drug Intermediate Utility

The compound’s difluoropiperidine moiety is prized in kinase inhibitor design, notably for Alzheimer’s disease targets like glycogen synthase kinase-3β (GSK-3β). Fluorine atoms enhance blood-brain barrier penetration, as observed in related phenanthridine derivatives .

Case Study: Analogous Compounds

Methyl 2-(piperidin-4-yl)acetate hydrochloride (CAS 81270-37-3) demonstrates anticonvulsant activity in murine models, suggesting potential neuropharmacological applications for the difluoro variant .

Comparative Analysis with Fluorinated Piperidines

CompoundFluorination PatternBioactivity Highlight
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate HCl3,3-difluoroEnhanced metabolic stability
Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate HClNoneChiral dopant for asymmetric synthesis

Table 2: Functional comparison with structural analogs.

Future Research Directions

  • In Vivo Pharmacokinetics: Absence of published ADME data necessitates rodent studies.

  • Crystallography: X-ray diffraction to resolve absolute configuration.

  • Target Identification: High-throughput screening against epigenetic regulators.

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